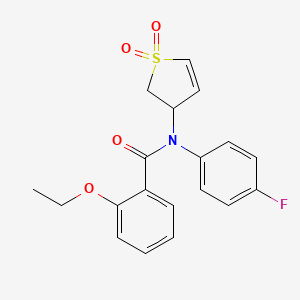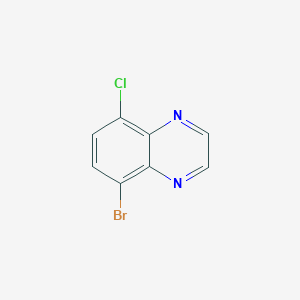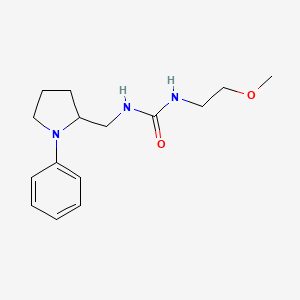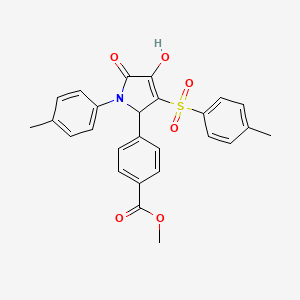![molecular formula C15H20ClNO4 B2659736 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate CAS No. 123795-34-6](/img/structure/B2659736.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular weight of 218.25 . The IUPAC name for this compound is "methyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” has been described . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The InChI code for this compound is "1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1" . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.科学的研究の応用
Synthesis and Intermediate Use
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate and its derivatives are key intermediates in the synthesis of various organic compounds, including natural products like biotin. Biotin plays a crucial role in metabolic cycles, catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through processes like esterification and protection of amine and thiol groups highlights its importance in organic synthesis and pharmaceutical applications (Qin et al., 2014).
Crystal and Molecular Structure
The study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of this compound, provides insights into the conformation-stabilizing function of weak intermolecular bonding. This research contributes to our understanding of how protecting groups influence molecular conformation and stability, which is vital for the design of new drugs and materials (Kozioł et al., 2001).
Synthesis of Enantiomerically Pure Compounds
The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) using derivatives of this compound underlines the compound's utility in creating chiral derivatives. This is crucial for the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety (Zimmermann & Seebach, 1987).
Nonlinear Optical Materials and Biological Activity
Derivatives of this compound have been studied for their potential as nonlinear optical materials due to their significant hyperpolarizability. This research expands the application of such derivatives into the field of optoelectronics. Additionally, docking studies suggest that these compounds could inhibit Placenta growth factor (PIGF-1), indicating potential pharmacological importance (Vanasundari et al., 2018).
Amino Acid Synthesis
The synthesis of protected 2,3-l-Diaminopropanoic acid (l-Dap) methyl esters from derivatives of this compound highlights its role in the production of non-proteinogenic amino acids. These amino acids are essential for developing peptide-based drugs and materials with novel properties (Temperini et al., 2020).
特性
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNHGCEWJCUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)
![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)



![N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2659670.png)
![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)